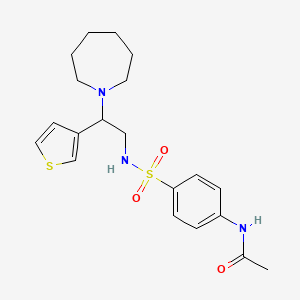

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[4-[[2-(azepan-1-yl)-2-thiophen-3-ylethyl]sulfamoyl]phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O3S2/c1-16(24)22-18-6-8-19(9-7-18)28(25,26)21-14-20(17-10-13-27-15-17)23-11-4-2-3-5-12-23/h6-10,13,15,20-21H,2-5,11-12,14H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXZIQQRUMQUIFO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide, with the CAS number 946356-29-2, represents a novel compound in medicinal chemistry. Its unique structure incorporates an azepane ring, a thiophene moiety, and a sulfamoyl group, suggesting potential biological activities including anticonvulsant and anticancer properties. This article comprehensively reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 431.6 g/mol. The compound features several functional groups that may contribute to its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O4S |

| Molecular Weight | 431.6 g/mol |

| CAS Number | 946356-29-2 |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant biological activities. The following sections explore specific activities associated with this compound.

Anticonvulsant Activity

A study focusing on the synthesis of N-substituted phenyl acetamide derivatives reported that related compounds demonstrated considerable anticonvulsant activity in animal models. These compounds were evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, showing effective protection against induced seizures at various dosages .

Table 1: Anticonvulsant Activity Results

| Compound ID | Dose (mg/kg) | MES Protection (0.5h) | MES Protection (4h) |

|---|---|---|---|

| 12 | 100 | Yes | No |

| 13 | 300 | Yes | Yes |

| 19 | 300 | Yes | Yes |

Anticancer Activity

The anticancer potential of this compound has not been explicitly documented; however, related sulfamoyl derivatives have shown promising results against various cancer cell lines such as A549 (lung cancer) and C6 (glioma). These studies utilized methods like MTT assays and analysis of caspase activation to evaluate cytotoxicity and apoptotic effects .

Table 2: Anticancer Activity Evaluation

| Compound ID | Cell Line | IC50 Value (µM) | Apoptosis Induction |

|---|---|---|---|

| 6f | A549 | 15 | Yes |

| 6g | C6 | 20 | Yes |

The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. The sulfonamide group suggests potential for enzyme inhibition, particularly in pathways related to inflammation or cancer progression.

Case Studies

Case studies involving structurally similar compounds provide insights into the potential applications of this compound:

- Anticonvulsant Efficacy : In a study evaluating various phenylpiperazine derivatives, compounds exhibiting similar structural features demonstrated significant anticonvulsant properties in MES tests, indicating that modifications to the azepane or thiophene components could enhance efficacy .

- Anticancer Properties : Research on thiazole derivatives revealed that certain modifications led to increased cytotoxicity against tumor cell lines, suggesting that the incorporation of the azepane and thiophene groups in this compound could similarly enhance anticancer activity through apoptosis induction mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.